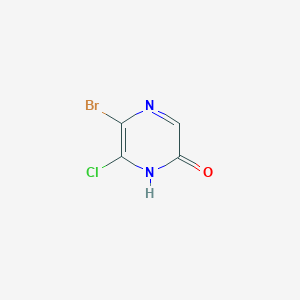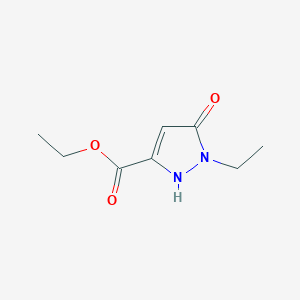
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine
Overview
Description
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine is a complex organic compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . This compound features a benzazepine ring fused with a pyridine ring, making it a unique structure in the realm of heterocyclic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine typically involves the hydrogenation of benzazepines. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzazepine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways . This interaction can lead to various physiological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one: Similar in structure but lacks the pyridine ring.
2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Another benzazepine derivative with different functional groups.
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Contains a chlorine substituent, altering its chemical properties.
Uniqueness
The presence of both a benzazepine and a pyridine ring in 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine makes it unique. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other benzazepine derivatives .
Properties
IUPAC Name |
3-(1,2,4,5-tetrahydro-3-benzazepin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWMAKECDVPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160457 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-63-9 | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)









